molecular formula C11H14N4O2S B2898766 3-((2-oxopropyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891125-47-6

3-((2-oxopropyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2898766
CAS No.: 891125-47-6
M. Wt: 266.32
InChI Key: DMSDZRVGAXGSAO-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidinone class, characterized by a fused [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one core. Key structural features include:

  • Angular regiochemistry: The triazole ring is fused at positions 4 and 3-a of the pyrimidinone, resulting in an angular isomer (vs. linear isomers observed in other derivatives) .
  • Substituents: A 2-oxopropylthio group at position 3, introducing a ketone moiety that may enhance reactivity or hydrogen-bonding interactions.

Triazolopyrimidinones are pharmacologically significant, with reported antimicrobial, antitumor, and anti-inflammatory activities . The angular regiochemistry and substituent diversity in this compound suggest unique physicochemical and biological properties compared to analogs.

Properties

IUPAC Name

3-(2-oxopropylsulfanyl)-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-3-4-8-5-9(17)12-10-13-14-11(15(8)10)18-6-7(2)16/h5H,3-4,6H2,1-2H3,(H,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSDZRVGAXGSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((2-oxopropyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a member of the triazole family known for its diverse biological activities. This article focuses on its biological properties, including its potential as an antimicrobial agent, anticancer compound, and enzyme inhibitor. The synthesis methods and structure-activity relationships (SAR) will also be discussed.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C8H10N4OS\text{C}_8\text{H}_{10}\text{N}_4\text{OS}

This structure features a triazole ring fused with a pyrimidine moiety, which is critical for its biological activity.

Antimicrobial Activity

Several studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. Research has shown that triazole derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus . In vitro assays demonstrated that these compounds affect microbial cell membranes and inhibit vital metabolic pathways.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3-(Thio)E. coli32 µg/mL
3-(Thio)S. aureus16 µg/mL

Anticancer Activity

The anticancer potential of This compound has been explored through various assays. Similar triazole derivatives have shown promising results in inhibiting cancer cell proliferation by targeting key enzymes involved in nucleotide synthesis. For instance, compounds with a similar structure have been reported to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis.

CompoundCell LineIC50 Value (µM)
3-(Thio)MCF-7 (Breast)1.1
3-(Thio)HCT-116 (Colon)2.6
3-(Thio)HepG2 (Liver)1.4

These results suggest that the compound may induce apoptosis in cancer cells through TS inhibition .

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, This compound has been evaluated for its ability to inhibit specific enzymes. Studies indicate that similar triazole derivatives can act as inhibitors of dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells such as those found in tumors .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. Key findings from SAR studies include:

  • Substituent Positioning : The positioning of substituents on the triazole and pyrimidine rings significantly affects activity; ortho-substituted derivatives often exhibit enhanced potency compared to meta or para substitutions.
  • Functional Groups : The presence of electron-withdrawing groups increases the lipophilicity and bioavailability of the compound, enhancing its interaction with biological targets.

Case Studies

  • In Vivo Efficacy : A study conducted on animal models demonstrated that derivatives of this compound significantly reduced tumor size compared to controls when administered at optimal doses.
  • Combination Therapies : Research has suggested that combining this compound with conventional chemotherapeutics may enhance therapeutic efficacy while reducing side effects.

Comparison with Similar Compounds

Regioisomeric Differences

  • Linear vs. Angular Isomers: Linear isomers (e.g., [1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one) are often synthesized under different conditions, with regioselectivity influenced by reaction solvents and catalysts.

Substituent Variations

Table 1: Key Structural and Functional Differences
Compound Name / ID Substituents Key Features Biological Activity Reference
Target Compound 3-(2-oxopropylthio), 5-propyl Angular isomer; ketone and alkyl chain Not explicitly reported (structural analogs suggest antimicrobial potential)
3-((3-Fluorobenzyl)thio)-5-propyl analog 3-(3-fluorobenzylthio) Fluorine enhances metabolic stability; aromatic group increases lipophilicity Likely improved CNS penetration due to fluorinated aryl group
5-Isopropyl-2-amino-6-(3,4-dichlorobenzyl) derivative 5-isopropyl, 6-(3,4-dichlorobenzyl) Dichlorobenzyl group for hydrophobic interactions; isopropyl for steric bulk Evaluated as a non-nucleoside pharmacological agent (specific targets not stated)
Glycosylated Derivative () 8-(glycosyl), 5-methylfuran-2-yl Enhanced solubility via glycosyl group; furan for π-π stacking Potential antiviral or carbohydrate-targeting applications
Thieno-fused Derivative () Thieno ring system, 4-butyl, piperazinylpropyl Extended conjugation for electronic effects; piperazinyl for basicity and solubility Likely kinase inhibition due to piperazine moiety
Cyano-substituted Analog () 6-cyano, 3-thioxo Electrophilic cyano group; thioxo for redox activity Antimicrobial activity reported (56% yield in synthesis)

Pharmacological Potential

  • Antimicrobial Activity: Cyano-substituted triazolopyrimidinones () show antimicrobial properties, suggesting the target compound’s thioether and ketone groups may similarly interact with bacterial enzymes .
  • Metabolic Stability : Fluorinated analogs () highlight the trade-off between lipophilicity and metabolic half-life, a consideration for the target compound’s 2-oxopropylthio group .

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